

# PQR626: A Technical Guide to a Novel Brain-Penetrant mTOR Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **PQR626**

Cat. No.: **B15543652**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**PQR626** is a potent, selective, and orally bioavailable mTOR kinase inhibitor with excellent brain penetrance. Developed as a potential therapeutic for neurological disorders characterized by hyperactive mTOR signaling, such as Tuberous Sclerosis Complex (TSC), **PQR626** has demonstrated significant efficacy in preclinical models. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data for **PQR626**. Detailed methodologies for pivotal in vitro and in vivo studies are presented, along with visualizations of its signaling pathway and experimental workflows to support further research and development efforts.

## Chemical Structure and Properties

**PQR626**, a rapamycin derivative, is chemically identified as 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine.<sup>[1]</sup> Its key chemical and physical properties are summarized in the table below.

| Property          | Value                                                                                                                  |
|-------------------|------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine |
| Molecular Formula | C20H27F2N7O2                                                                                                           |
| Molecular Weight  | 435.47 g/mol <a href="#">[2]</a> <a href="#">[3]</a>                                                                   |
| CAS Number        | 1927857-98-4                                                                                                           |
| Appearance        | Powder                                                                                                                 |

## Mechanism of Action and Signaling Pathway

**PQR626** is a potent inhibitor of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[\[1\]](#)[\[4\]](#) **PQR626** targets the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

The inhibitory activity of **PQR626** on the mTOR signaling pathway has been demonstrated through the reduced phosphorylation of key downstream effectors. Specifically, **PQR626** treatment leads to decreased phosphorylation of ribosomal protein S6 (S6) at Ser235/236, a substrate of the mTORC1-activated S6 kinase (S6K), and reduced phosphorylation of protein kinase B (PKB/Akt) at Ser473, a direct substrate of mTORC2.



[Click to download full resolution via product page](#)

**PQR626** inhibits both mTORC1 and mTORC2 signaling pathways.

## Preclinical Data

### In Vitro Potency and Selectivity

**PQR626** demonstrates high potency against mTOR with an IC<sub>50</sub> of 5 nM and a Ki of 3.6 nM. In cellular assays using the A2058 melanoma cell line, **PQR626** effectively inhibited the phosphorylation of mTORC1 and mTORC2 substrates.

| Assay                | Cell Line | Endpoint                   | IC50 (nM) |
|----------------------|-----------|----------------------------|-----------|
| mTOR Kinase Assay    | -         | mTOR Inhibition            | 5         |
| In-Cell Western Blot | A2058     | pS6 (S235/S236) Inhibition | 87        |
| In-Cell Western Blot | A2058     | pPKB (S473) Inhibition     | 197       |

Furthermore, kinase-wide screening has revealed that **PQR626** is highly selective for mTOR against a broad panel of other kinases.

## In Vivo Efficacy in a Tuberous Sclerosis Complex Model

The in vivo efficacy of **PQR626** was evaluated in a genetically engineered mouse model of Tuberous Sclerosis Complex, the Tsc1GFAP CKO mice. These mice have a conditional inactivation of the Tsc1 gene in glial cells, leading to hyperactivation of mTOR signaling and a severe neurological phenotype, including premature mortality. Oral administration of **PQR626** significantly reduced the loss of Tsc1-induced mortality in these mice.

| Animal Model      | Treatment                                | Dose             | Outcome                                             |
|-------------------|------------------------------------------|------------------|-----------------------------------------------------|
| Tsc1GFAP CKO mice | PQR626 (orally, twice daily for 90 days) | 10, 25, 50 mg/kg | Significantly reduced mortality compared to vehicle |

## Pharmacokinetics

Pharmacokinetic studies in female C57BL/6J mice have demonstrated that **PQR626** is orally bioavailable and brain-penetrant.

| Species          | Dose (oral) | Cmax       | T1/2  |
|------------------|-------------|------------|-------|
| Mouse (C57BL/6J) | 10 mg/kg    | 1096 ng/mL | 3.0 h |

## Experimental Protocols

## In-Cell Western Blot for mTOR Pathway Inhibition

This protocol describes the methodology used to assess the cellular potency of **PQR626** in inhibiting mTOR signaling.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 3. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [PQR626: A Technical Guide to a Novel Brain-Penetrant mTOR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15543652#pqr626-chemical-structure-and-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)